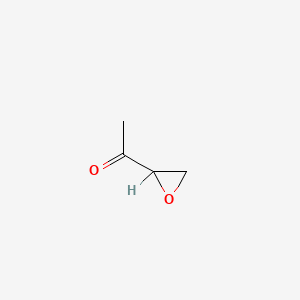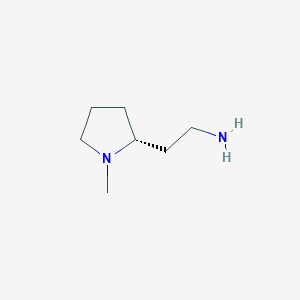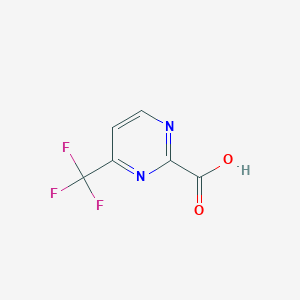
2-Acetyloxirane
Overview
Description
. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of an oxirane (epoxide) ring attached to an ethanone group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyloxirane can be synthesized through the epoxidation of vinyl ketones. One common method involves the reaction of vinyl ketone with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring .
Industrial Production Methods: In industrial settings, the production of ethanone, 1-oxiranyl- often involves the use of catalysts to enhance the efficiency of the epoxidation process. Catalysts such as titanium silicalite or molybdenum-based catalysts are commonly used to achieve higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert ethanone, 1-oxiranyl- to alcohols or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
2-Acetyloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethanone, 1-oxiranyl- involves its reactivity with nucleophiles due to the strained three-membered oxirane ring. The ring strain makes the oxirane ring highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Acetyloxirane: Similar in structure but with different reactivity and applications.
3,4-Epoxy-2-butanone: Another epoxide with distinct chemical properties and uses.
1-(3,3-Dimethyl-2-oxiranyl)ethanone: A structurally related compound with variations in the substituents on the oxirane ring.
Uniqueness: 2-Acetyloxirane is unique due to its specific combination of the oxirane ring and ethanone group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various fields of research and industry .
Properties
IUPAC Name |
1-(oxiran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWJKTAELMMCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4401-11-0 | |
| Record name | Ethanone, 1-oxiranyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-oxiranyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable reaction of 2-Acetyloxirane with aromatic compounds?
A1: While specific details are limited in the provided abstracts, one study focuses on the reaction of this compound with "aromatic azomethines" []. Azomethines generally refer to compounds containing a carbon-nitrogen double bond with the carbon atom connected to an aryl or alkyl group, but not to a hydrogen atom. This suggests that this compound can engage in ring-opening reactions with compounds containing this functional group. Further investigation into this reaction could reveal valuable insights into the reactivity of this compound and its potential applications in organic synthesis.
Q2: How does this compound react with 4-hydroxycoumarin?
A2: Research indicates that this compound reacts with 4-hydroxycoumarin, resulting in two possible products. The reaction can yield either a specific compound [, ] or a dehydration product of that compound [, ], depending on the reaction conditions. This highlights the versatility of this compound as a reactant and its potential use in synthesizing various heterocyclic compounds.
Q3: Has this compound been identified in any biological systems?
A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified this compound within the chemical profile of Staphylococcus aureus []. This finding suggests potential roles of this compound in bacterial metabolism or signaling pathways, warranting further investigation.
Q4: Are there other molecules structurally similar to this compound found in biological systems?
A4: Interestingly, a related compound, 3,3-Dimethyl-2-acetyloxirane, was also identified in the chemical profile of Staphylococcus aureus alongside this compound []. This co-occurrence of structurally similar compounds raises questions about their biosynthetic pathways and potential synergistic roles within the bacterium. Further research is needed to unravel the significance of these findings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
